molecular formula C14H12N2O B11885584 6-(Benzyloxy)pyrazolo[1,5-a]pyridine

6-(Benzyloxy)pyrazolo[1,5-a]pyridine

Cat. No.: B11885584
M. Wt: 224.26 g/mol
InChI Key: KKFGXIKRSSJQIB-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a benzyloxy group attached at the 6-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-amino-5-bromo-2-((triethylsilyl)ethynyl)pyridine with silver carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction mixture is then extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazolopyridines.

Scientific Research Applications

6-(Benzyloxy)pyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-(Benzyloxy)pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyloxy group, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

6-phenylmethoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-15-16(13)10-14/h1-10H,11H2

InChI Key

KKFGXIKRSSJQIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN3C(=CC=N3)C=C2

Origin of Product

United States

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